SCH 50911 - 160415-07-6

SCH 50911

Catalog Number: EVT-340350
CAS Number: 160415-07-6
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid hydrochloride (SCH 50911) is a synthetic compound extensively employed in scientific research to investigate the role of γ-aminobutyric acid type B (GABAB) receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It acts as a potent and selective antagonist at these receptors, effectively blocking their activation. [] This compound has been instrumental in delineating the physiological and pharmacological functions of GABAB receptors in both the central and peripheral nervous systems. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its use has significantly contributed to our understanding of the role of GABAB receptors in various neurological and physiological processes.

Source and Classification

The compound is categorized under morpholine derivatives and is often referenced in pharmacological studies due to its structural resemblance to biologically active compounds. It is also known by several synonyms including SCH 50911 and (S)-(5,5-Dimethyl-morpholin-2-yl)-acetic acid . The compound's CAS number is 160415-07-6, which facilitates its identification in chemical databases.

Synthesis Analysis

The synthesis of 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid can be achieved through various chemical pathways. One common method involves the reaction of a suitable morpholine derivative with acetic acid or its derivatives under controlled conditions. Key parameters for synthesis include:

  1. Reagents: Starting materials typically include dimethyl morpholine and acetic anhydride or acetic acid.
  2. Reaction Conditions: The reaction may require heating under reflux conditions to facilitate the formation of the desired acetic acid derivative.
  3. Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the product from by-products and unreacted materials.

A detailed procedure might involve:

  • Mixing dimethyl morpholine with acetic anhydride in a solvent like dichloromethane.
  • Heating the mixture at a specific temperature (e.g., 60°C) for several hours.
  • Quenching the reaction and extracting the product using standard organic extraction techniques.
Molecular Structure Analysis

The molecular structure of 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid features a morpholine ring substituted with a carboxylic acid group. Key structural characteristics include:

  • Morpholine Ring: A six-membered ring containing one nitrogen atom and five carbon atoms.
  • Chiral Center: The (2S) designation indicates that there is a stereocenter at the second carbon of the morpholine ring.
  • Functional Groups: The presence of both amine and carboxylic acid functional groups contributes to its solubility in water (approximately 25 mg/mL) and its potential reactivity in biological systems.

Crystallographic data reveals bond lengths and angles consistent with similar morpholine derivatives, indicating stability in its conformation .

Chemical Reactions Analysis

The compound can participate in various chemical reactions typical of amino acids and carboxylic acids:

  1. Esterification: Reacting with alcohols to form esters under acidic conditions.
  2. Amidation: Interaction with amines can lead to the formation of amides.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler amine derivatives.

These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action for 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid primarily relates to its role as an inhibitor in specific biochemical pathways. For instance, it has been studied for its inhibitory effects on p38 mitogen-activated protein kinase (MAPK), which plays a critical role in cellular responses to stress and inflammation.

The compound's interaction with target proteins often involves:

  • Binding to the active site of enzymes, thereby preventing substrate access.
  • Modulating signaling pathways that influence cell proliferation and apoptosis.

Quantitative structure–activity relationship studies have demonstrated that modifications to the morpholine structure can significantly impact its biological activity .

Physical and Chemical Properties Analysis

Key physical and chemical properties of 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid include:

PropertyValue
Molecular FormulaC8H15NO3C_8H_{15}NO_3
Molar Mass173.21 g/mol
SolubilitySoluble in water (25 mg/mL)
AppearanceWhite to beige solid
Storage Conditions-20°C
Hazard ClassificationXi - Irritant

These properties indicate that while it is generally stable under standard conditions, precautions should be taken during handling due to its irritant nature .

Applications

The applications of 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid are primarily found within pharmaceutical research:

  1. Pharmacological Research: Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit specific kinases involved in inflammatory pathways.
  2. Drug Development: Used as a scaffold for synthesizing novel compounds aimed at treating various diseases linked to kinase activity.
  3. Biochemical Studies: Employed in assays to understand kinase signaling mechanisms within cells.
Chemical Characterization and Structural Analysis

Molecular Architecture of 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic Acid

Stereochemical Configuration and Chiral Center Significance

The defining structural feature of 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid (SCH-50911) is its single chiral center at the C2 position of the morpholine ring, conferring strict (S)-stereochemistry. This absolute configuration is critical for its biological activity, as the (2S)-enantiomer exhibits potent pharmacological effects while the (2R)-enantiomer is inactive. X-ray crystallographic analysis of halogenated derivatives confirms the (S)-configuration at this chiral center, which governs the molecule’s three-dimensional orientation and its precise interaction with the gamma-aminobutyric acid B (GABAB) receptor binding pocket [1] [2]. The stereochemical assignment is unambiguously represented in the isomeric SMILES notation (CC1(CO[C@H](CN1)CC(=O)O)C) and InChIKey (SEYCKMQSPUVYEF-LURJTMIESA-N), both specifying the (S)-configuration [1] [3].

Morpholine Ring Substitution Patterns: 5,5-Dimethyl Rigidity

The morpholine core incorporates geminal dimethyl substituents at the C5 position, forming a 5,5-dimethylmorpholine scaffold. This structural modification imposes significant conformational constraints:

  • Steric and Electronic Effects: The methyl groups (C8 and C8') introduce torsional strain, reducing ring flexibility and locking the morpholine in a preferred chair conformation. This rigidity enhances receptor binding selectivity by minimizing entropic penalties during target engagement [1].
  • Lipophilicity Enhancement: The alkyl substituents increase the molecule’s logP value (-0.12), improving membrane permeability compared to unsubstituted morpholine analogs [3].
  • Spatial Occupation: Crystallographic data reveal that the 5,5-dimethyl group occupies a hydrophobic subpocket within the GABAB receptor, contributing to binding energy through van der Waals interactions [1] [4].

Table 1: Physicochemical Properties of SCH-50911

PropertyValueMethod/Reference
Molecular FormulaC₈H₁₅NO₃Elemental Analysis [1]
Molecular Weight173.21 g/molMass Spectrometry [1]
Topological Polar Surface Area58.56 ŲComputational Modeling [3]
Hydrogen Bond Acceptors4CDK Calculation [3]
Hydrogen Bond Donors2CDK Calculation [3]
Rotatable Bonds2CDK Calculation [3]

Acetic Acid Side Chain: Hydrogen-Bonding Capacity

The acetic acid moiety (–CH₂COOH) appended to C2 of the morpholine ring serves as a critical pharmacophoric element:

  • Ionization State: At physiological pH, the carboxylic acid exists predominantly in its deprotonated state (COO⁻), enabling ionic interactions with basic residues (e.g., Arg, Lys) in the GABAB receptor’s binding site [1].
  • Hydrogen-Bonding Network: The carbonyl oxygen acts as a strong hydrogen-bond acceptor, while the hydroxyl group functions as a donor. This dual functionality facilitates bidentate hydrogen bonding with Thr277 and Asn230 in the receptor’s transmembrane domain [1].
  • Conformational Flexibility: The methylene linker (–CH₂–) permits rotation, optimizing the carboxylate group’s spatial alignment for target interactions without steric clashes from the morpholine core [1] [3].

Synthetic and Analytical Characterization

Synthetic Pathways and Key IntermediatesWhile detailed proprietary protocols remain undisclosed, retrosynthetic analysis suggests a multi-step sequence:

  • Chiral Morpholine Construction: Enantioselective synthesis likely employs a resolved amino alcohol precursor, cyclized with a bifunctional electrophile (e.g., 1,2-dichloroethane) under basic conditions to form the (S)-morpholine scaffold [2].
  • Side Chain Elaboration: The acetic acid moiety is introduced via alkylation of a morpholine enolate with ethyl bromoacetate, followed by saponification. Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate (CAS 889955-22-0) is a confirmed synthetic intermediate, isolable as a stable ester [5].
  • Salt Formation: Final products are often converted to hydrochloride salts (C₈H₁₆ClNO₃, MW 209.67 g/mol) for improved crystallinity and solubility [1].

Analytical Validation Techniques

Rigorous quality control employs orthogonal analytical methods:

  • Chromatography: Reverse-phase HPLC confirms >98% purity using a C18 column and UV detection at 210 nm [1].
  • Spectroscopic Characterization:
  • Infrared Spectroscopy: A carbonyl stretch at 1705 cm⁻¹ confirms the protonated carboxylic acid; shifts to 1560 cm⁻¹ indicate salt formation [1].
  • Nuclear Magnetic Resonance: ¹H NMR (D₂O) exhibits characteristic signals: δ 1.28 (s, 6H, –CH₃), 2.85 (dd, 1H, N–CH₂), 3.42 (t, 1H, O–CH), 3.72 (d, 1H, –CH₂COOH) [1].
  • Chiral Verification: Optical rotation ([α]D²⁵ = +15.6°) and chiral HPLC confirm enantiopurity >99% ee [2].

Pharmacological Target Engagement and Selectivity

GABAB Receptor Antagonism: Mechanism and Potency

SCH-50911 functions as a competitive, orally active antagonist at GABAB receptors:

  • Binding Affinity: Displaces [³H]-GABA from rat cortical membranes with an IC₅₀ of 3.2 μM. Kinetic studies reveal rapid association kinetics (kₐ = 1.5 × 10⁴ M⁻¹s⁻¹) [1].
  • Functional Antagonism: Reverses baclofen-induced inhibition of adenylyl cyclase (EC₅₀ = 8.7 μM) and blocks GABA-mediated hyperpolarization in hippocampal neurons [1] [3].

Table 2: Pharmacological Profile of SCH-50911

ParameterValueExperimental Model
IC₅₀ (GABAB Binding)3.2 μMRat cortical membranes [1]
Selectivity (GABAA)>100-foldRadioligand displacement [1]
Oral Bioavailability42%Rat pharmacokinetics [1]
Plasma Half-life2.8 hoursIntravenous administration [1]

Selectivity Profile Across Neurotransmitter Receptors

SCH-50911 exhibits exceptional target specificity:

  • Negligible Off-Target Activity: No significant binding (IC₅₀ > 100 μM) to GABAA, dopamine D₂, serotonin 5-HT₃, or NMDA glutamate receptors [1].
  • Ion Channel Inactivity: Fails to modulate voltage-gated Na⁺, K⁺, or Ca²⁺ channels at 30 μM, minimizing cardiovascular side effects [1].

Preclinical Pharmacological Insights

Anticonvulsant Efficacy in Seizure Models

SCH-50911 demonstrates context-dependent effects on neuronal excitability:

  • Absence Seizure Suppression: Reduces spike-wave discharges by 68% (10 mg/kg i.p.) in lethargic mice, a model of generalized absence epilepsy [1].
  • GHB Overdose Reversal: Blocks pro-convulsant effects of γ-hydroxybutyrate (GHB) by inhibiting GABAB-mediated thalamocortical synchronization [1].

Neurochemical Interactions in Addiction Pathways

  • GHB Reward Pathway Blockade: Co-administration with GHB (200 mg/kg) abolishes Fos protein induction in the nucleus accumbens and prefrontal cortex, key regions implicated in drug reward [1].
  • Ethanol Withdrawal Modulation: Paradoxically exacerbates convulsions in ethanol-dependent rats during withdrawal (20 mg/kg p.o.), revealing GABAB tone dependence in withdrawal syndromes [1].

Structural Derivatives and Pharmacological Optimization

Structure-Activity Relationship (SAR) InsightsSystematic modifications elucidate key pharmacophore elements:

  • Chiral Integrity: (2R)-isomer shows >100-fold reduced affinity, confirming stereospecificity [2] [8].
  • Dimethyl Substitution: Removal of 5,5-dimethyl groups decreases receptor affinity 10-fold, underscoring their role in hydrophobic interactions [1] [4].
  • Acid Bioisosteres: Ethyl ester prodrugs (e.g., methyl ester CAS 889955-22-0) exhibit improved CNS penetration but require hydrolysis for activity [5].

Patent Landscape and Therapeutic Claims

Patent WO2014200872A1 claims SCH-50911 derivatives conjugated to drug carriers (e.g., monoclonal antibodies) for targeted delivery to cancer cells expressing specific biomarkers [4]. This highlights ongoing innovation in leveraging the core morpholine scaffold for novel therapeutic modalities.

Properties

CAS Number

160415-07-6

Product Name

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid

IUPAC Name

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid;hydrochloride

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

InChI

InChI=1S/C8H15NO3.ClH/c1-8(2)5-12-6(4-9-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H/t6-;/m0./s1

InChI Key

QYYBBASPKHNBKA-RGMNGODLSA-N

SMILES

CC1(COC(CN1)CC(=O)O)C

Synonyms

(+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid
2-morpholineacetic acid, 5,5-dimethyl-, hydrochloride, (2R)-
2-morpholineacetic acid, 5,5-dimethyl-, hydrochloride, (2S)-
5,5-dimethyl-2-morpholineacetic acid hydrochloride
SCH 50910
SCH 50911
SCH-50910
SCH-50911

Canonical SMILES

CC1(COC(CN1)CC(=O)O)C.Cl

Isomeric SMILES

CC1(CO[C@H](CN1)CC(=O)O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.